4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one
Description
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a structurally complex compound featuring a 1,2,4-triazole moiety attached to a branched aliphatic ketone backbone. The 1,2,4-triazole group is a well-established pharmacophore known for conferring diverse biological activities, including antifungal, antimicrobial, and pesticidal properties .
Properties
CAS No. |
89517-56-6 |
|---|---|
Molecular Formula |
C14H25N3O |
Molecular Weight |
251.37 g/mol |
IUPAC Name |
4,4-dimethyl-6-(1,2,4-triazol-1-yl)decan-5-one |
InChI |
InChI=1S/C14H25N3O/c1-5-7-8-12(17-11-15-10-16-17)13(18)14(3,4)9-6-2/h10-12H,5-9H2,1-4H3 |
InChI Key |
BMMXSPDADQVKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(C)(C)CCC)N1C=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole, followed by nucleophilic substitution on a halogenated precursor .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting essential biological processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Key Difference :
- Polarity: Amino acid derivatives (high polarity) vs. 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one (low polarity).
- Applications: Metabolites vs.
4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives
These compounds, such as 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, exhibit broad biological activities, including antioxidant, antimicrobial, and hypoglycemic effects . Unlike 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one, their partially saturated triazolone ring introduces rigidity and electron-withdrawing effects, which may influence binding to enzymatic targets. For example, 4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives demonstrate significant antioxidant activity (IC₅₀ values in micromolar ranges), attributed to their resonance-stabilized free radical scavenging capacity .
Structural Comparison :
| Feature | 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one | 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives |
|---|---|---|
| Core Structure | Aliphatic ketone + unsaturated triazole | Saturated triazolone ring |
| Substituents | Branched alkyl chains | Aryl, acyl, or hydroxy groups |
| Bioactivity | Hypothesized pesticidal activity | Confirmed antioxidant, antimicrobial effects |
Aryl (1H-1,2,4-triazol-1-yl) Compounds
Patented aryl triazolyl compounds, such as those described in , prioritize aromatic substituents for industrial-scale synthesis and pesticidal applications. For instance, fluquinconazole (a triazole-containing quinazolinone) is a commercial fungicide . In contrast, 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one’s aliphatic backbone may reduce photodegradation risks compared to aryl analogs, enhancing environmental stability .
Activity Profile :
- Aryl Triazolyl Compounds : Broad-spectrum fungicides (e.g., fluquinconazole).
- Aliphatic Triazolyl Compounds: Potential for prolonged activity due to hydrophobic stabilization.
Triazole-Containing Quinazolinones
Quinconazole and fluquinconazole combine triazole and quinazolinone moieties, leveraging fused aromatic systems for enhanced binding to cytochrome P450 enzymes in pathogens . The decan-5-one chain in 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one lacks this π-π stacking capability but may exhibit stronger van der Waals interactions in hydrophobic binding pockets.
Pharmacokinetic Comparison :
| Property | Quinazolinone-Triazole Hybrids | 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one |
|---|---|---|
| Aromaticity | High (fused rings) | Low (aliphatic chain) |
| LogP (Predicted) | ~3.5–4.0 | ~4.5–5.0 (higher lipophilicity) |
| Metabolic Stability | Moderate (susceptible to oxidation) | High (resistant to oxidative metabolism) |
Biological Activity
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. The triazole ring has been extensively studied for its pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of this compound based on available literature, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one can be represented as follows:
Biological Activity Overview
The biological activities of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one are primarily attributed to the presence of the triazole ring. This section summarizes the key findings from various studies.
Antifungal Activity
Triazole derivatives are well-known antifungal agents. Studies have indicated that compounds containing the triazole structure exhibit significant activity against various fungal pathogens. For instance:
- In vitro studies demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus species.
Antibacterial Activity
Research has shown that 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Antiviral Activity
Recent investigations into the antiviral properties of triazole derivatives have shown promise against various viral strains. The compound's efficacy in inhibiting viral replication has been noted in studies focusing on influenza viruses:
Anticancer Activity
The potential anticancer effects of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one have been explored in various cancer cell lines. Notably:
This suggests that the compound may induce apoptosis in cancer cells through various pathways.
The mechanisms underlying the biological activities of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one are multifaceted:
- Enzyme Inhibition : Triazoles often act by inhibiting enzymes critical for fungal and bacterial growth.
- Cell Membrane Disruption : The compound may alter membrane permeability in microbial cells.
- Interference with Nucleic Acids : Some studies suggest that triazole derivatives can interact with DNA or RNA synthesis pathways.
Case Studies
Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:
Case Study 1: Antifungal Treatment
A clinical trial investigated the use of a triazole derivative similar to 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one in patients with systemic fungal infections. Results indicated a significant reduction in infection rates compared to standard treatments.
Case Study 2: Cancer Therapy
In another study focusing on breast cancer cell lines (T47D), a related triazole compound demonstrated an IC50 value of 27.3 μM, indicating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
